N-(benzo[d]thiazol-5-yl)-2-phenoxyacetamide
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Overview
Description
“N-(benzo[d]thiazol-5-yl)-2-phenoxyacetamide” is a compound that contains a benzothiazole ring. Benzothiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Benzothiazole derivatives have been found to exhibit diverse biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
While specific chemical reactions involving “N-(benzo[d]thiazol-5-yl)-2-phenoxyacetamide” are not available in the retrieved papers, it’s known that thiazoles are highly reactive molecules and extensively employed as reactants or reaction intermediates for the synthesis of a variety of fused heterocyclic compounds .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antibacterial and Antifungal Activities
Benzothiazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities against various pathogens such as Staphylococcus aureus , Bacillus subtilis , Klebsiella pneumoniae , Pseudomonas aeruginosa , Escherichia coli , and the yeast Candida albicans .
Antitubercular Activity
Recent synthetic developments of benzothiazole-based compounds have shown promising anti-tubercular properties. These compounds have been tested for their in vitro and in vivo activity, with inhibitory concentrations compared to standard reference drugs .
Computational Studies
Computational studies have been conducted on benzothiazole derivatives to understand their molecular characteristics, which can help in predicting their biological activities and potential applications .
Synthesis of Novel Derivatives
Research has focused on synthesizing novel benzothiazole derivatives with potential biological activities, indicating a wide range of possible applications in drug development .
Future Directions
Benzothiazole nucleus is an important structural motif in medicinal chemistry for the search of new anti-tubercular compounds . Therefore, various analogues of benzothiazole, including “N-(benzo[d]thiazol-5-yl)-2-phenoxyacetamide”, could be synthesized and evaluated for their biological activities in future studies .
Mechanism of Action
Target of Action
N-(benzo[d]thiazol-5-yl)-2-phenoxyacetamide, also known as N-(1,3-benzothiazol-5-yl)-2-phenoxyacetamide, is a compound that has been found to have significant biological activities Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of targets, includingcyclooxygenase (COX) enzymes , which play a crucial role in inflammation and pain.
Mode of Action
It is known that thiazole derivatives can inhibit cox enzymes . COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are involved in inflammation and pain. By inhibiting these enzymes, the compound can potentially reduce inflammation and pain .
Biochemical Pathways
Given its potential interaction with cox enzymes, it can be inferred that it affects thearachidonic acid pathway . This pathway is involved in the production of prostaglandins, which play a key role in inflammation and pain. By inhibiting COX enzymes, the compound can potentially disrupt this pathway, leading to reduced inflammation and pain .
Pharmacokinetics
Thiazole derivatives are known to have diverse biological activities, suggesting that they may have favorable adme properties .
Result of Action
Thiazole derivatives have been found to have significant analgesic and anti-inflammatory activities . This suggests that N-(benzo[d]thiazol-5-yl)-2-phenoxyacetamide may have similar effects, potentially reducing inflammation and pain .
properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c18-15(9-19-12-4-2-1-3-5-12)17-11-6-7-14-13(8-11)16-10-20-14/h1-8,10H,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAAFCENGELOZHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)SC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-5-yl)-2-phenoxyacetamide |
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